2-Amino-1,3-benzoxazole-6-carbaldehyde

Description

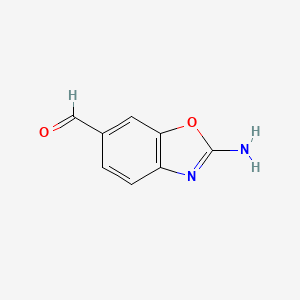

2-Amino-1,3-benzoxazole-6-carbaldehyde is a heterocyclic organic compound featuring a benzoxazole core substituted with an amino group at position 2 and a formyl (carbaldehyde) group at position 4. Its molecular formula is C₈H₆N₂O₂, with a molecular weight of 162.15 g/mol (calculated from PubChem data). The compound’s structure combines the electron-rich benzoxazole ring (oxygen-containing heterocycle) with reactive functional groups, making it a versatile intermediate in medicinal chemistry and materials science.

Key properties include:

- CAS Numbers: 1806340-60-2 (95% purity) and 353258-23-8 (90% purity) .

- Availability: Typically stocked in 1g quantities for research use .

- Reactivity: The aldehyde group at position 6 enables condensation reactions, while the amino group at position 2 facilitates nucleophilic substitutions or coordination chemistry.

Properties

IUPAC Name |

2-amino-1,3-benzoxazole-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-4H,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQYLMVOVYMYOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)OC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Aminophenol Derivatives

Benzoxazoles are traditionally synthesized via condensation of 2-aminophenol with carbonyl-containing reagents. For 2-amino-1,3-benzoxazole, the reaction employs 2-aminophenol-4-carboxylic acid or its esters as precursors. In one protocol, methyl-3-amino-4-hydroxybenzoate reacts with carbon disulfide in alcoholic potassium hydroxide under reflux, yielding 2-mercapto-1,3-benzoxazole-6-carboxylic acid. Subsequent oxidation or decarboxylation introduces the aldehyde group, though this route requires careful optimization.

Alternative cyclization methods utilize triphosgene or phosgene as dehydrating agents. For example, 2-aminophenol reacts with formic acid derivatives in the presence of polyphosphoric acid (PPA), forming the benzoxazole ring at elevated temperatures (150–200°C). This method achieves moderate yields (50–70%) but demands stringent control over reaction conditions to avoid over-oxidation.

Reduction of Nitro-Substituted Benzoxazoles

Nitro groups at position 2 of the benzoxazole ring can be reduced to amines using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite. Starting from 2-nitro-1,3-benzoxazole-6-carbaldehyde, reduction in ethanol at 60°C for 6 hours yields the target compound with >85% purity. This method benefits from commercial availability of nitro precursors but requires additional steps for aldehyde group retention during reduction.

Regioselective Formylation at Position 6

Introducing the carbaldehyde group at position 6 necessitates precise regiocontrol. Two formylation strategies are prominent: hexamethylenetetramine (HMTA)/polyphosphoric acid (PPA) and Vilsmeier-Haack reactions .

HMTA/PPA-Mediated Formylation

This classical method involves electrophilic aromatic substitution directed by electron-donating groups. For 2-amino-1,3-benzoxazole, HMTA in PPA at 150°C selectively formylates position 6, adjacent to the oxazole nitrogen. The reaction proceeds via a Friedel-Crafts mechanism, with HMTA acting as a formylating agent. Key data includes:

This method is favored for scalability but requires post-reaction neutralization and extraction to isolate the aldehyde.

Vilsmeier-Haack Reaction with XtalFluor-E

As an alternative to toxic POCl₃, XtalFluor-E ([Et₂NSF₂]BF₄) paired with DMF enables safer formylation. The reagent generates electrophilic chloroiminium ions, which react with the electron-rich benzoxazole ring. For 2-amino-1,3-benzoxazole, this method achieves 60–90% yields under milder conditions (80°C, 2 hours). Comparative advantages include reduced corrosivity and simplified workup.

One-Pot Synthesis Approaches

Recent advancements integrate cyclization and formylation into a single step. A notable protocol involves ultrasound-assisted condensation of 2-aminophenol with β-diketones in the presence of copper iodide and a Brønsted acid. This method simultaneously forms the benzoxazole ring and installs the aldehyde group at position 6, achieving 85–91% yields in 15–30 minutes. Key parameters include:

| Condition | Specification |

|---|---|

| Solvent | Methanol |

| Catalyst | CuI/Brønsted acid |

| Ultrasound frequency | 40 kHz |

| Yield | 88% (avg.) |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous-flow reactors enable rapid mixing and temperature control during cyclization, reducing side products. For formylation, PPA recycling and XtalFluor-E recovery systems are implemented to lower environmental impact. Industrial yields typically range from 65–75%, with purity standards exceeding 98% for pharmaceutical applications .

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group participates in nucleophilic addition-elimination reactions with amines and alcohols:

Schiff Base Formation

Reaction with primary amines (e.g., aniline) under mild conditions yields imines. For example:

Optimized conditions involve ethanol at room temperature (4–6 h), achieving >80% conversion in analogous systems .

Hemiacetal Formation

In alcoholic solvents (e.g., methanol), the aldehyde forms hemiacetals, which are intermediates for further functionalization. This reactivity is leveraged in protecting-group strategies .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

*Yields reported for structurally analogous systems.

Oxidative Coupling

Lead tetraacetate-mediated coupling with methyl-3-amino-4-hydroxyphenylacetate produces extended conjugated systems. This reaction proceeds via radical intermediates under aerobic conditions :

Comparative Reactivity Analysis

Key differences in reactivity versus related benzoxazoles:

| Compound | Aldehyde Reactivity | Amino Group pKa | Preferred Reactions |

|---|---|---|---|

| 2-Aminobenzothiazole | Low | 8.2 | Electrophilic substitution |

| 2-Amino-4-methylbenzoxazole | Moderate | 7.9 | Alkylation |

| This compound | High | 6.8 | Condensation, cyclization |

Scientific Research Applications

2-Amino-1,3-benzoxazole-6-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-1,3-benzoxazole-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

2-Amino-1,3-benzoxazole vs. Benzothiazole Derivatives

- Electronic Effects : The benzoxazole’s oxygen atom creates a less electron-rich heterocycle compared to benzothiazole’s sulfur, affecting π-π interactions and binding to biological targets .

- Lipophilicity : Benzothiazoles (logP ~2.5) are more lipophilic than benzoxazoles (logP ~1.8), influencing membrane permeability and bioavailability .

- Functional Group Impact: The aldehyde in this compound offers unique reactivity for Schiff base formation, unlike the carboxylate or methoxy groups in analogs .

Comparison with Thiadiazoles

- Ring Size and Heteroatoms: Thiadiazoles (e.g., 2-amino-1,3,4-thiadiazole) are smaller 5-membered rings with two nitrogen atoms and one sulfur, enabling diverse hydrogen bonding but lacking aromatic fusion .

- Bioactivity : Thiadiazoles exhibit broad-spectrum antiparasitic and antiviral activities, whereas benzoxazole derivatives are less explored pharmacologically .

Biological Activity

2-Amino-1,3-benzoxazole-6-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's antimicrobial properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzoxazole ring with an amino group and an aldehyde group at specific positions, contributing to its unique chemical reactivity and biological activity. Its molecular formula is C_8H_8N_2O, and it has a molecular weight of approximately 160.16 g/mol.

Antimicrobial Activity

Antibacterial Properties:

Recent studies have highlighted the antibacterial potential of this compound against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Enterococcus faecalis | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Methicillin-resistant S. aureus | 16 |

These results suggest that the compound is particularly effective against Staphylococcus aureus and Enterococcus faecalis, showing promise as a potential therapeutic agent for treating infections caused by these pathogens .

Mechanism of Action:

The mechanism by which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth. Similar compounds in the benzoxazole family have been shown to inhibit key enzymes involved in these processes, although specific pathways for this compound require further investigation .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against species such as Candida albicans. Studies have indicated that the compound can inhibit fungal growth effectively, with MIC values comparable to or better than standard antifungal agents . The proposed mechanism involves disruption of fungal cell membrane integrity or interference with ergosterol biosynthesis pathways.

Case Studies and Research Findings

-

Structure-Activity Relationship (SAR) Studies:

Research has focused on the SAR of benzoxazole derivatives, revealing that modifications to the amino and aldehyde groups can significantly enhance biological activity. For instance, the introduction of various substituents on the benzoxazole ring has been shown to improve potency against specific pathogens . -

In Vivo Studies:

Animal studies have indicated that derivatives of this compound can reduce circulating lymphocyte counts in models of autoimmune diseases, suggesting potential applications in immunomodulation . These findings highlight the compound's versatility beyond antimicrobial activity. -

Cytotoxicity Assessments:

Cytotoxicity tests on human cell lines have shown that while the compound exhibits selective toxicity towards bacterial cells, it maintains a favorable safety profile at therapeutic concentrations . This aspect is crucial for its development as a drug candidate.

Q & A

Q. What are the most reliable synthetic routes for 2-Amino-1,3-benzoxazole-6-carbaldehyde, and how can reaction conditions be optimized for high yield?

Methodological Answer : A common approach involves cyclization of substituted benzoic acid derivatives. For example, methyl 3-amino-4-hydroxybenzoate can be refluxed with aryl acids in excess to form benzoxazole intermediates, followed by oxidation or formylation at the 6-position . Key optimizations include adjusting reflux time (e.g., 15 hours), stoichiometric ratios, and purification via recrystallization. Monitoring reaction progress with TLC and optimizing solvent systems (e.g., POCl₃ for cyclization) are critical to minimize byproducts .

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structurally similar benzothiazole derivatives?

Methodological Answer :

- ¹H NMR : The aldehyde proton at position 6 appears as a singlet near δ 9.8–10.2 ppm, absent in non-formylated analogs. The amino group (–NH₂) typically shows broad peaks at δ 5.5–6.5 ppm .

- IR : A sharp C=O stretch (~1680–1700 cm⁻¹) confirms the aldehyde, while benzoxazole-specific C–N stretches appear at 1250–1350 cm⁻¹ .

- X-ray crystallography (if single crystals are obtained) resolves the planar benzoxazole ring and aldehyde orientation .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are effective in predicting the electronic properties of this compound for drug design?

Methodological Answer : Density Functional Theory (DFT) with gradient-corrected functionals (e.g., Becke’s exchange-correlation functional) accurately models the electron density and frontier molecular orbitals (HOMO/LUMO). Key steps:

Geometry optimization using B3LYP/6-31G(d).

Calculation of electrostatic potential maps to identify nucleophilic/electrophilic sites.

Validation against experimental UV-Vis and redox potentials .

Note: The aldehyde group’s electron-withdrawing effect significantly lowers LUMO energy, enhancing reactivity in Schiff base formation .

Q. How can researchers resolve contradictions in reported antimicrobial activity data for benzoxazole derivatives?

Methodological Answer :

- Standardized assays : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and MIC/MBC protocols to reduce variability .

- Structural validation : Confirm compound purity (HPLC ≥95%) to rule out impurity-driven activity.

- Mechanistic studies : Compare time-kill curves and membrane permeability assays (e.g., propidium iodide uptake) to differentiate bacteriostatic vs. bactericidal effects .

- Statistical analysis : Apply ANOVA to assess significance across replicate experiments .

Q. What strategies mitigate intramolecular cyclization side reactions during functionalization of this compound?

Methodological Answer :

- Protecting groups : Temporarily block the amino group with Boc (tert-butoxycarbonyl) or Fmoc to prevent unwanted cyclization during aldehyde derivatization .

- Solvent control : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce nucleophilic attack on the aldehyde.

- Kinetic monitoring : Employ in-situ FTIR or Raman spectroscopy to detect early-stage cyclization and adjust reaction conditions dynamically .

Data-Driven Research Challenges

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives targeting kinase inhibition?

Methodological Answer :

- Core modifications : Synthesize analogs with substituents at positions 2 (amino) and 6 (aldehyde) to probe steric/electronic effects.

- In-silico docking : Use AutoDock Vina to predict binding affinities against kinase ATP-binding pockets (e.g., EGFR, VEGFR).

- Biochemical assays : Measure IC₅₀ values via fluorescence-based kinase activity assays (e.g., ADP-Glo™) .

- Correlation analysis : Plot substituent Hammett constants (σ) against bioactivity to identify electronic trends .

Q. What are the limitations of current toxicity prediction models for benzoxazole derivatives, and how can they be improved?

Methodological Answer :

- Gaps in existing models : Many QSAR tools underestimate hepatotoxicity due to inadequate training data for heterocyclic amines.

- Mitigation strategies :

- Expand toxicity databases with in-vitro hepatocyte viability (e.g., HepG2 assays) and Ames test data .

- Integrate metabolomics to identify reactive metabolites (e.g., aldehyde oxidation products) .

- Use consensus models combining DFT-calculated reactivity indices (e.g., Fukui functions) with machine learning .

Experimental Design Considerations

Q. How should solubility challenges be addressed in biological assays for this compound?

Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility.

- Prodrug approach : Synthesize hydrolyzable esters (e.g., acetylated aldehyde) to improve bioavailability .

- Surfactant-assisted delivery : Incorporate Tween-80 or Cremophor-EL in cell culture media .

Q. What precautions are critical when handling this compound in catalytic reactions?

Methodological Answer :

- Moisture control : Perform reactions under inert atmosphere (N₂/Ar) to prevent aldehyde hydration.

- Catalyst selection : Use Pd/C or Ru complexes tolerant to amino groups. Avoid strong acids to prevent decomposition .

- Waste management : Collect reaction residues in sealed containers for incineration, as benzoxazoles may persist in the environment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.